2-(Hydroxymethyl)furan-3-ylboronic acid
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Overview
Description
2-(Hydroxymethyl)furan-3-ylboronic acid is an organoboron compound that features a furan ring substituted with a hydroxymethyl group and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)furan-3-ylboronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium acetate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)furan-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: 2-(Carboxymethyl)furan-3-ylboronic acid.
Reduction: 2-(Hydroxymethyl)furan-3-ylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-(Hydroxymethyl)furan-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)furan-3-ylboronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.
2,5-Dimethylfuran: A furan derivative with two methyl groups.
Uniqueness
2-(Hydroxymethyl)furan-3-ylboronic acid is unique due to its combination of a hydroxymethyl group and a boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling .
Properties
IUPAC Name |
[2-(hydroxymethyl)furan-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO4/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7-9H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVATYHOEZNUABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)CO)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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